molecular formula C11H12ClN3O4 B12640246 Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate

Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate

Cat. No.: B12640246
M. Wt: 285.68 g/mol
InChI Key: GTKWXRPLSIPJCJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H12ClN3O5. This compound is characterized by the presence of a hydrazinylidene group attached to a propanoate moiety, along with a 4-chloro-2-nitrophenyl substituent. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 4-chloro-2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, alkyl halides.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate
  • Ethyl N-(4-chloro-2-nitrophenyl)carbamate

Uniqueness

Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4/c1-3-19-11(16)7(2)13-14-9-5-4-8(12)6-10(9)15(17)18/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKWXRPLSIPJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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